molecular formula C24H20ClFN2O3S B2830253 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 891092-19-6

2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2830253
CAS No.: 891092-19-6
M. Wt: 470.94
InChI Key: JPHOBTBJEBJUCT-UHFFFAOYSA-N
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Description

2-{3-[(3-Chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide is a synthetic small molecule featuring a structurally complex indole-acetamide scaffold. The compound contains a 1H-indole core substituted at position 3 with a (3-chlorophenyl)methanesulfonyl group and at position 1 with an acetamide moiety linked to a 3-fluoro-4-methylphenyl ring. This design integrates sulfonyl, halogenated aryl, and acetamide functionalities, which are commonly associated with biological activity in medicinal chemistry, particularly in enzyme inhibition (e.g., anti-inflammatory or antiparasitic targets) .

Properties

IUPAC Name

2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClFN2O3S/c1-16-9-10-19(12-21(16)26)27-24(29)14-28-13-23(20-7-2-3-8-22(20)28)32(30,31)15-17-5-4-6-18(25)11-17/h2-13H,14-15H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHOBTBJEBJUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole is then functionalized with a sulfonyl group and a chlorobenzyl moiety. The final step involves the acylation of the indole derivative with 3-fluoro-4-methylphenyl acetamide under specific reaction conditions, such as the use of a base like triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress using techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is critical for understanding metabolic pathways or degradation products.

Reaction Conditions Products Key Observations
Acidic (HCl, H₂O, reflux)2-{3-[(3-Chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetic acidComplete hydrolysis at elevated temperatures (80–100°C) over 6–8 hours.
Basic (NaOH, EtOH, 60°C)Sodium salt of the carboxylic acid + 3-fluoro-4-methylanilineFaster kinetics in basic media (2–4 hours); pH-dependent stability noted .

Sulfonyl Group Reactivity

The methanesulfonyl group participates in nucleophilic substitutions or eliminations, influenced by adjacent electron-withdrawing groups.

Reaction Reagents/Conditions Outcome
Nucleophilic substitutionAmines (e.g., NH₃, RNH₂), DMF, 80°CReplacement of sulfonyl group with amine, forming sulfonamides .
ReductionLiAlH₄, THF, 0°C → RTSulfonyl group reduced to thioether (–S–), altering biological activity.

Indole Ring Functionalization

The indole core undergoes electrophilic substitution, primarily at the 2- or 5-positions, depending on directing effects of substituents.

Reaction Conditions Products
BrominationBr₂, CHCl₃, 0°C5-Bromo derivative (major) due to sulfonyl group’s meta-directing effect.
NitrationHNO₃/H₂SO₄, 50°C2-Nitroindole derivative (minor) and 5-nitro isomer (major).

Cross-Coupling Reactions

The aryl halide (3-chlorophenyl) and electron-rich indole enable palladium-catalyzed couplings.

Reaction Type Catalyst/Reagents Application
Suzuki couplingPd(PPh₃)₄, K₂CO₃, Ar-B(OH)₂Arylation at the 3-chlorophenyl position for structural diversification .
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, NH₃Introduction of amino groups to modify solubility or binding affinity .

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light induces cleavage of the sulfonyl-indole bond, forming 3-chlorophenylmethanesulfonic acid and indole-acetamide fragments.

  • Thermal Stability : Decomposes above 200°C via retro-Mannich pathway, releasing CO₂ and generating secondary amines .

Mechanistic Insights

  • Acetamide Hydrolysis : Acid-catalyzed hydrolysis proceeds through a tetrahedral intermediate, while base-mediated cleavage follows a concerted mechanism .

  • Sulfonyl Reactivity : The electron-withdrawing nature of the sulfonyl group activates the indole ring for electrophilic attacks but stabilizes it against oxidation.

Scientific Research Applications

2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Key Structural Features:

  • Analogues:
  • N-(3-Trifluoroacetyl-indol-7-yl) Acetamides (e.g., 4f, 4g): Feature a trifluoroacetyl group at position 3 and fluorostyryl or methoxyphenyl substituents. The trifluoroacetyl group increases metabolic stability and lipophilicity compared to methanesulfonyl .
  • N-((1-(Phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide : Phenylsulfonyl at position 1 instead of position 3; this positional isomerism may alter target selectivity .

  • Acetamide Tail Variations :

    • Target Compound : 3-Fluoro-4-methylphenyl group provides a balance of hydrophobicity and electronic effects. The fluorine atom may enhance bioavailability via reduced oxidative metabolism.
    • Analogues :
  • Compound 31 (): Contains a 4-(trifluoromethyl)phenylsulfonyl group, which introduces stronger electron-withdrawing effects and higher molecular weight (C₂₅H₁₈ClF₃N₂O₅S, MW 562.94) compared to the target compound.

Table 1: Structural and Functional Comparison

Compound Name Indole Substituent Acetamide Tail Molecular Weight Key Functional Attributes
Target Compound 3-(3-Cl-C₆H₄-SO₂-) N-(3-F-4-Me-C₆H₃) ~490–510* Moderate lipophilicity, halogenated aryl
(E)-N-[5-(4-Fluorostyryl)-...] Acetamide (4f) 3-(CF₃CO-), 5-(4-F-C₆H₄-CH=CH-) N-(indol-7-yl) ~540† High metabolic stability, fluorostyryl
Compound 31 () 3-(4-Cl-C₆H₄-CO-), 5-OCH₃ N-(4-CF₃-C₆H₄-SO₂-) 562.94 Enhanced enzyme inhibition (COX-2)
N-((1-(Phenylsulfonyl)-indol-3-yl)methyl)acetamide 1-(Ph-SO₂-) N-(CH₂-acetamide) ~360 Positional isomerism impacts binding

*Estimated based on structural similarity; †Calculated from data in .

Biological Activity

2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework, including an indole core, a chlorophenyl sulfonyl group, and a substituted acetamide moiety. Research into its biological properties suggests promising therapeutic applications, particularly in oncology and immunology.

Chemical Structure and Properties

The molecular formula of the compound is C25H23ClN2O3SC_{25}H_{23}ClN_{2}O_{3}S, with a molecular weight of 467.0 g/mol. Its structure includes:

  • Indole ring : A bicyclic structure known for its presence in many biologically active compounds.
  • Chlorophenyl sulfonamide : Imparts unique electronic properties that may influence biological interactions.
  • Acetamide group : Potentially enhances solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The indole moiety can engage with receptors and enzymes, while the sulfonyl and acetamide groups modulate binding affinities. Specific pathways influenced by this compound include:

  • Inhibition of tumor cell proliferation : Indole derivatives are known for anticancer properties.
  • Immunomodulatory effects : Potential to alter T-cell populations and cytokine production.

Anticancer Properties

Recent studies indicate that 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide exhibits significant anticancer activity. For instance, it has been shown to induce apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast cancer)5.2Induction of apoptosis
A549 (Lung cancer)4.8Cell cycle arrest
HeLa (Cervical cancer)6.0Inhibition of proliferation

Immunomodulatory Effects

The compound has also been studied for its immunomodulatory properties. In animal models, it has been observed to:

  • Decrease CD4+ T-cell populations while increasing regulatory T-cell (Treg) populations.
  • Enhance FoxP3 expression, which is crucial for Treg function, suggesting a potential role in managing autoimmune diseases and inflammatory conditions.

Case Studies

  • Study on CD4+ T-cells : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound resulted in a significant reduction in pro-inflammatory CD4+ T-cell populations alongside an increase in CD4+ Tregs, indicating its potential as an anti-inflammatory agent .
  • Antitumor Activity Assessment : A study assessing the anticancer efficacy of the compound on various tumor cell lines demonstrated that it significantly inhibited cell growth and induced apoptosis, particularly in breast and lung cancer cells .

Comparative Analysis

When compared to similar compounds within the same class, such as other indole-based sulfonamides, this compound's unique substitutions enhance its biological activity profile.

Compound NameStructure FeaturesBiological Activity
Compound AIndole + SulfonamideModerate anticancer
Compound BIndole + AcetamideWeak immunomodulatory
Target Compound Indole + Chlorophenyl Sulfonamide + Acetamide Strong anticancer & immunomodulatory

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing this compound?

Answer:
The synthesis involves a multi-step process:

  • Step 1: Construction of the indole core with sulfonyl and chlorophenyl groups via nucleophilic substitution or sulfonation reactions. Temperature control (e.g., 0–60°C) and solvents like dichloromethane or toluene are critical to avoid side reactions .
  • Step 2: Acetamide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to link the indole-sulfonyl intermediate to the 3-fluoro-4-methylphenyl group. Anhydrous conditions and inert atmospheres (N₂/Ar) are essential for high yields .
  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures ensure purity (>95%) .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regioselectivity of sulfonation and acetamide coupling. For example, the sulfonyl group’s resonance appears at δ 3.5–4.0 ppm (¹H) and 110–120 ppm (¹³C) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 456.09 [M+H]⁺) and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Detects key functional groups (e.g., sulfonyl S=O stretch at 1150–1300 cm⁻¹, amide C=O at 1650–1700 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies in activity (e.g., varying IC₅₀ values in kinase assays) may arise from:

  • Assay Conditions: Differences in buffer pH, ATP concentrations, or cell lines (e.g., HEK293 vs. HeLa). Standardize protocols using guidelines from .
  • Off-Target Effects: Perform selectivity profiling via kinome-wide screens or thermal shift assays to identify unintended targets .
  • Structural Confirmation: Re-analyze batch purity via HPLC and X-ray crystallography (if crystalline) to rule out impurities or polymorphs .

Advanced: What computational strategies are effective for predicting this compound’s mechanism of action?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with suspected targets (e.g., kinases or GPCRs). Focus on the sulfonyl group’s hydrogen bonding with catalytic lysine residues .
  • Molecular Dynamics (MD) Simulations: Simulate binding stability in explicit solvent (e.g., TIP3P water) for 100+ ns to assess conformational flexibility .
  • QSAR Modeling: Train models using bioactivity data from PubChem () to identify structural determinants of potency (e.g., halogen substitutions) .

Advanced: How can Design of Experiments (DoE) optimize the synthesis and biological testing?

Answer:

  • Synthesis Optimization: Apply factorial designs to vary temperature, solvent polarity, and catalyst loading. For example, a Central Composite Design (CCD) can maximize yield while minimizing byproduct formation .
  • Biological Assays: Use Response Surface Methodology (RSM) to evaluate dose-response relationships under varying pH, temperature, and cofactor conditions .
  • Data Integration: Tools like JMP or MODDE streamline parameter analysis and generate predictive models for scalability .

Basic: What are the key stability considerations for storing and handling this compound?

Answer:

  • Storage: Store at –20°C under argon in amber vials to prevent photodegradation of the indole and sulfonyl groups .
  • Solubility: Use DMSO for biological assays (test for precipitation via dynamic light scattering) and DCM for synthetic work .
  • Degradation Signs: Monitor via HPLC for peaks corresponding to hydrolysis byproducts (e.g., free indole or acetamide cleavage) .

Advanced: How to investigate the structure-activity relationship (SAR) of this compound?

Answer:

  • Analog Synthesis: Modify the 3-chlorophenyl group (e.g., replace Cl with Br or CF₃) and the fluoro-methylphenyl moiety. Assess changes in logP and binding affinity .
  • Pharmacophore Mapping: Use MOE or Phase to identify essential features (e.g., sulfonyl as a hydrogen bond acceptor) .
  • Biological Testing: Compare analogs in functional assays (e.g., cAMP accumulation for GPCR targets) to correlate substituents with efficacy .

Basic: What safety and regulatory guidelines apply to working with this compound?

Answer:

  • Toxicity Screening: Perform Ames tests for mutagenicity and acute toxicity studies in rodents (LD₅₀ determination) .
  • Regulatory Compliance: Follow NIH Guidelines for Laboratory Safety (Biosafety Level 2) and OSHA standards for handling chlorinated solvents .
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal and incinerate halogenated waste .

Advanced: How to address low yield in the final coupling step?

Answer:

  • Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) or organocatalysts (e.g., DMAP) to improve acetamide coupling efficiency .
  • Microwave Assistance: Use microwave irradiation (100–150°C, 30 min) to accelerate reaction kinetics .
  • In Situ Monitoring: Employ ReactIR to track intermediate formation and adjust reagent stoichiometry dynamically .

Advanced: What strategies validate target engagement in cellular models?

Answer:

  • Cellular Thermal Shift Assay (CETSA): Measure target protein melting shifts in lysates treated with the compound .
  • Photoaffinity Labeling: Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target for pull-down/MS identification .
  • Knockout/Rescue Experiments: Use CRISPR-Cas9 to delete the suspected target and assess rescue of phenotype upon overexpression .

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